Acetic acid;penta-1,3-dien-2-ol
Description
However, its nomenclature suggests a combination of acetic acid (CH₃COOH) and penta-1,3-dien-2-ol (HOCH₂CH=CHCH₂CH₂). The semicolon typically denotes a mixture or salt, implying a proton transfer between the acidic acetic acid and the basic hydroxyl group of the dienol. Structurally, this could form a hydrogen-bonded complex or an ionic pair, though direct bonding (e.g., esterification) would yield a distinct name like penta-1,3-dien-2-yl acetate. Their interaction may stabilize reactive intermediates or enhance solubility in organic syntheses .
Properties
CAS No. |
87567-92-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
acetic acid;penta-1,3-dien-2-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c1-3-4-5(2)6;1-2(3)4/h3-4,6H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
ADLVGANUPYOISW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;penta-1,3-dien-2-ol can be achieved through various methods. One common approach involves the formation of oxygenated dienes from methylcarbonyl compounds via the formation of dienolates . This method has been used to access 1,3-dienes bearing silyloxy, alkyloxy, or phosphate substituents in position 2 of the 1,3-dienyl motif . Another method involves olefination reactions, where lithiated allylic phosphonates undergo efficient olefination reactions with aldehydes in the presence of HMPA to give terminal 1,3-dienes with high selectivity for the E-isomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;penta-1,3-dien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the carboxylic acid and alcohol functional groups allows for a wide range of reactivity.
Common Reagents and Conditions
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl compounds to alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can lead to the formation of aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Acetic acid;penta-1,3-dien-2-ol has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow for the development of new pharmaceuticals or biologically active compounds. In industry, it can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism by which acetic acid;penta-1,3-dien-2-ol exerts its effects involves its interaction with molecular targets and pathways. For example, in esterification reactions, acetic acid combines with alcohols in the presence of a catalyst to form esters . The carbonyl oxygen of acetic acid is first protonated, increasing its electrophilicity, and allowing the alcohol nucleophile to attack, forming a tetrahedral intermediate that eventually leads to the ester product .
Comparison with Similar Compounds
Structural Analogues
(a) Penta-1,3-dienyl Derivatives in Dyes
Cy5 dyes (e.g., Cy5-COOH ) feature penta-1,3-dienyl bridges conjugated to indolium or benzindolium moieties. For example:
- Cy5-4S-Me-COT (32) : Contains a penta-1,3-dienyl group linking cyclooctatetraene and indolinium structures. Acetic acid is used as a solvent in its synthesis, enabling condensation reactions at 110°C .
- BG-Cy5 : A fluorescent tag with a penta-1,3-dienyl group synthesized via acetic acid-mediated coupling .
Comparison: Unlike "acetic acid;penta-1,3-dien-2-ol," these dyes integrate the dienyl group into rigid π-conjugated systems, crucial for fluorescence.
(b) Dienols in Pharmaceutical Intermediates
- (4E)-5-(4-Chlorophenyl)penta-1,4-dien-3-one (D1): A synthetic intermediate for drug candidates. Prepared using acetic acid in aqueous 2-methoxyethanol under tungsten light irradiation (88% yield) .
- 4-Benzylidene-1,6-heptadien-4-ol (127): A dienol synthesized via Lewis base-catalyzed sulfenocyclization. Acetic acid is absent here, but similar dienols highlight reactivity in Michael additions .
Comparison: These compounds emphasize the dienol's role in cyclization or electrophilic additions. "this compound" may exhibit analogous reactivity but with enhanced acidity from acetic acid, favoring protonation or stabilization of intermediates.
Functional and Reactivity Differences
| Parameter | This compound | Cy5 Dyes | Pharmaceutical Dienols |
|---|---|---|---|
| Structure | Likely ionic pair or H-bonded complex | Conjugated π-system | Isolated dienol moiety |
| Role of Acetic Acid | Reactant/solvent | Solvent/catalyst | Absent |
| Key Reactivity | Proton transfer, tautomerism | Photoabsorption/emission | Cyclization, nucleophilic attack |
| Applications | Intermediate stabilization | Fluorescent labeling | Drug synthesis |
Industrial and Research Relevance
- Dyes: Conjugated dienyl groups in Cy5 dyes are irreplaceable for near-infrared imaging. Acetic acid’s role here is non-structural but critical for reaction efficiency .
- Pharmaceuticals: Dienols like D1 are precursors to bioactive molecules. "this compound" could serve as a proton source in similar syntheses .
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